

# A Technical Guide to the Certificate of Analysis for Zimeldine-d6

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## Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B13722266

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Zimeldine-d6**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for its reliable use in quantitative bioanalytical studies. **Zimeldine-d6**, a deuterated analog of the antidepressant Zimelidine, serves as an indispensable tool in pharmacokinetic and metabolic research, enabling precise quantification of the parent drug in complex biological matrices.

## Data Presentation: Summary of Quantitative Analysis

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for **Zimeldine-d6**. These specifications ensure the material's suitability as an internal standard for analytical applications.

Test Parameter	Specification	Result
Identity		
<sup>1</sup> H-NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrometry (m/z)	[M+H] <sup>+</sup> = 324.29	324.3
Purity		
Chemical Purity by HPLC (UV @ 254 nm)	≥ 98.0%	99.5%
Isotopic Purity by Mass Spectrometry	≥ 99% atom % D	99.6%
Physical Properties		
Appearance	White to Off-White Solid	Conforms
Solubility	Soluble in Methanol, DMSO	Conforms
Residual Solvents		
Methanol	≤ 3000 ppm	< 100 ppm
Acetone	≤ 5000 ppm	Not Detected

## Experimental Protocols

The analytical methods used to generate the data on the CoA are crucial for assessing the quality of **Zimeldine-d6**. Below are detailed descriptions of the typical experimental protocols.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to determine the chemical purity of **Zimeldine-d6** by separating it from any non-deuterated Zimelidine and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).

- Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Procedure: A solution of **Zimeldine-d6** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to **Zimeldine-d6** is recorded. The purity is calculated by dividing the peak area of **Zimeldine-d6** by the total area of all peaks detected in the chromatogram.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight and assess the isotopic enrichment of **Zimeldine-d6**.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Procedure: A dilute solution of **Zimeldine-d6** is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion of **Zimeldine-d6**. The identity is confirmed by the presence of the protonated molecule  $[M+H]^+$  at the expected mass-to-charge ratio ( $m/z$ ). The isotopic purity is determined by comparing the intensity of the peak for **Zimeldine-d6** to the intensity of the peak for the non-deuterated Zimelidine.

## Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy for Structural Confirmation

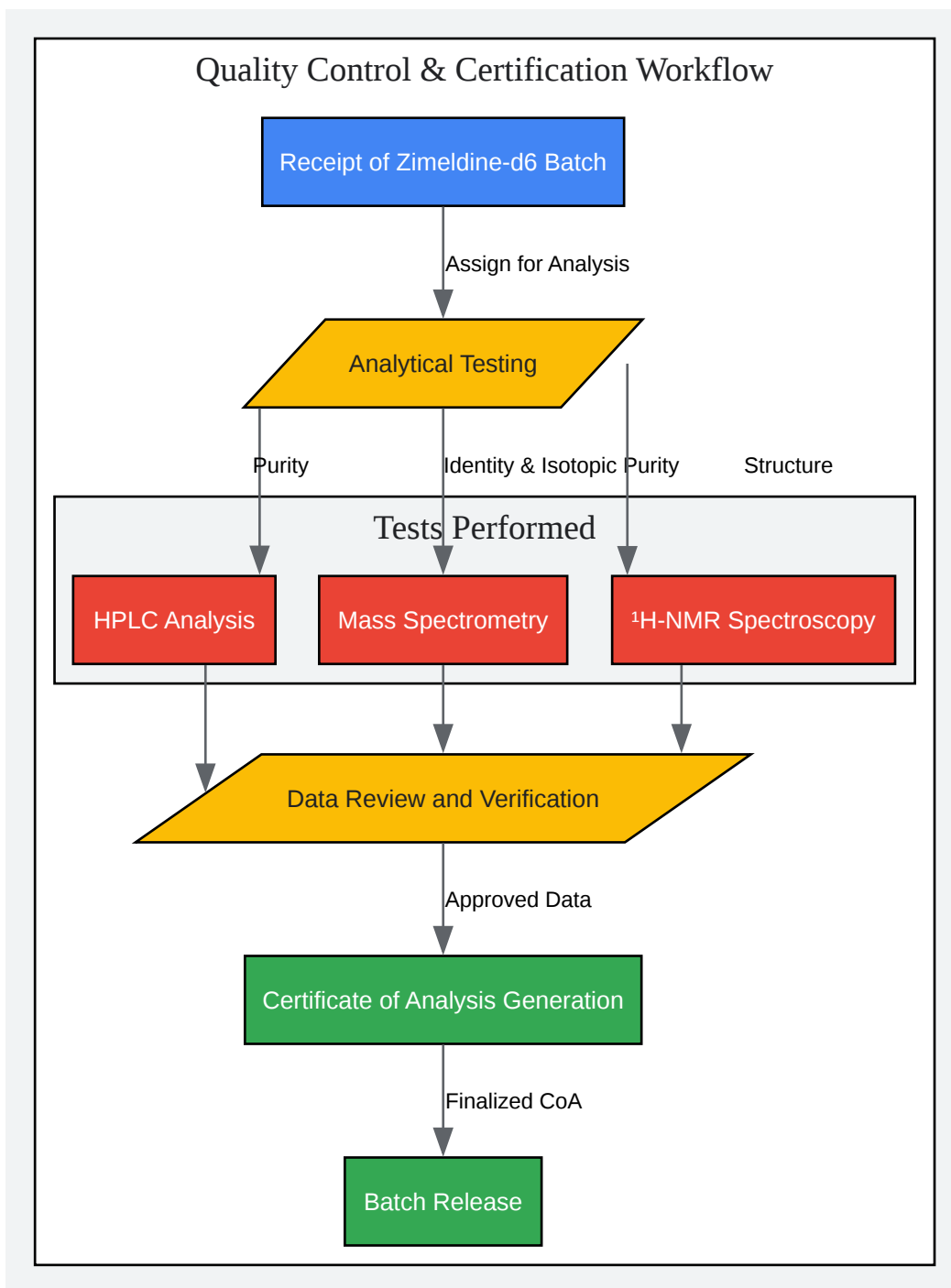
Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) spectroscopy is utilized to confirm the chemical structure of **Zimeldine-d6** and to ensure that the deuterium labels are in the correct positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Chloroform-d (CDCl<sub>3</sub>).
- Procedure: A small amount of the **Zimeldine-d<sub>6</sub>** sample is dissolved in the deuterated solvent, and the <sup>1</sup>H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of Zimelidine. The absence of signals at the deuterated positions confirms the successful labeling.

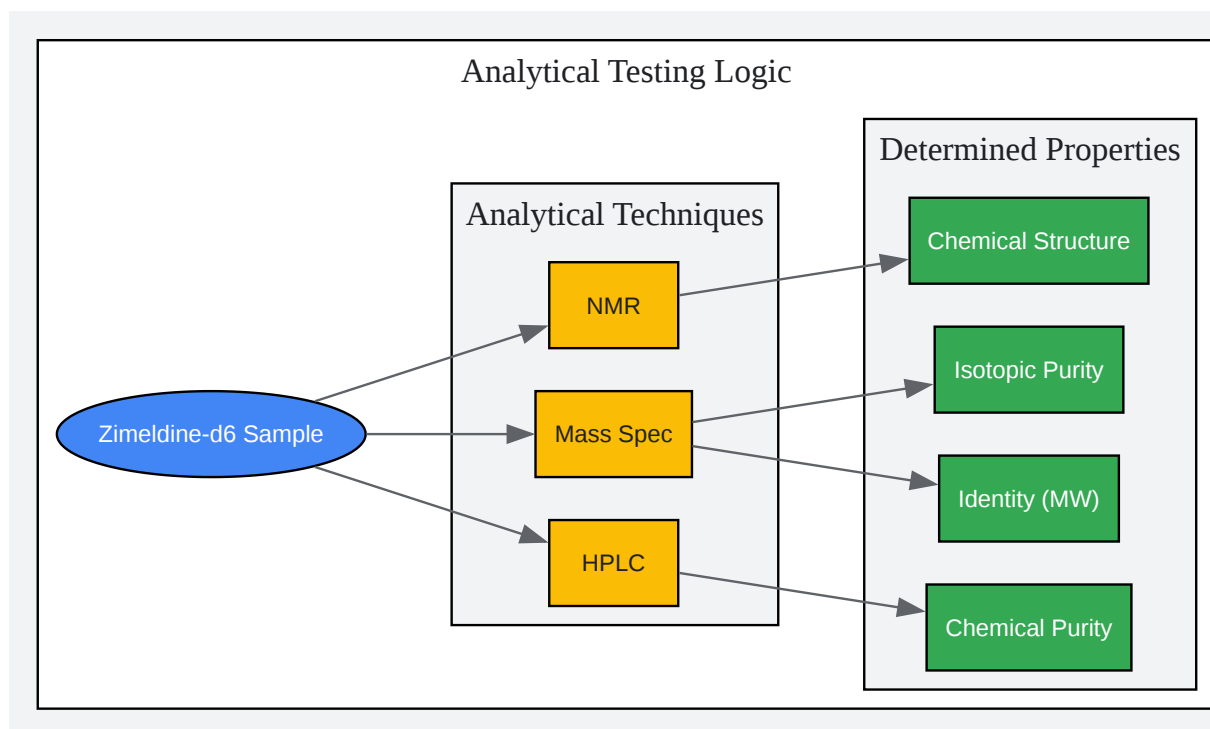
## Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and the logical relationships in the quality control process for a chemical standard like **Zimeldine-d<sub>6</sub>**.



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Caption: Workflow for the quality control and certification of **Zimeldine-d6**.



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Caption: Logical flow of experimental analysis for **Zimeldine-d6** characterization.

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